3-ヒドロキシテルフェニリン

概要

説明

3-ヒドロキシテルフェニリンは、多様な生物活性を有する天然の真菌代謝産物です。 これは、海洋由来の真菌であるアスペルギルス・カンディダスから最初に単離されたp-テルフェニル化合物です 。この化合物は、特にがん研究における潜在的な治療用途のために大きな注目を集めています。

科学的研究の応用

作用機序

3-ヒドロキシテルフェニリンの作用機序には、いくつかの経路が含まれます。

アポトーシス誘導: この化合物は、内因性経路と外因性経路の両方を通じてアポトーシスを誘導します。Bcl2とBcl-xLのタンパク質レベルを低下させながら、Pumaのタンパク質レベルを上昇させます。

DNA損傷: この化合物は、ATM/p53/Chk2経路を通じてDNA損傷を仲介し、細胞周期停止とアポトーシスにつながります.

類似の化合物との比較

3-ヒドロキシテルフェニリンは、カンディジンAなどの他の類似の化合物と比較することができます。 両方の化合物はアスペルギルス・カンディダスに由来し、パルミチン酸誘発性足細胞傷害に対する保護効果を示しています 。 3-ヒドロキシテルフェニリンは、特に卵巣癌細胞に対する強力な抗がん特性においてユニークです .

類似の化合物

カンディジンA: 足細胞傷害に対する保護効果を持つ別の真菌代謝産物.

テルフェニリン: 類似の生物活性を有する関連するp-テルフェニル化合物.

結論として、3-ヒドロキシテルフェニリンは、その多様な生物活性和潜在的な治療用途のために、重要な関心を集めている化合物です。そのユニークな特性と作用機序により、さまざまな科学分野におけるさらなる研究の貴重な対象となっています。

生化学分析

Biochemical Properties

3-Hydroxyterphenyllin interacts with various enzymes, proteins, and other biomolecules. It has been found to have antioxidant, antiproliferative, antibacterial, and antiviral properties

Cellular Effects

3-Hydroxyterphenyllin has been shown to suppress proliferation and cause cytotoxicity against certain cancer cells . For instance, it has been found to induce S phase arrest and apoptosis in human ovarian carcinoma cells . It has also been observed to cause DNA damage, which mediates the ATM/p53/Chk2 pathway .

Molecular Mechanism

The molecular mechanism of 3-Hydroxyterphenyllin involves both intrinsic and extrinsic apoptotic pathways . The intrinsic apoptotic pathway is activated through decreasing the protein levels of Bcl2, Bcl-xL and procaspase-9 and increasing the protein level of Puma . The induction of DR5 and DR4 indicates that the extrinsic apoptotic pathway is also activated .

Temporal Effects in Laboratory Settings

It has been observed to induce S phase arrest and apoptosis in a dose-independent manner

準備方法

3-ヒドロキシテルフェニリンは、さまざまな方法で合成することができます。一般的なアプローチの1つは、アスペルギルス・カンディダス培養物からの抽出です。 この化合物は通常、ジメチルスルホキシド(DMSO)に10 mMの濃度に溶解し、-20°Cで保管してさらに使用されます

化学反応の分析

3-ヒドロキシテルフェニリンは、次のものを含むいくつかのタイプの化学反応を起こします。

酸化: この反応は、キノンや他の酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、化合物をさまざまな還元形に変換することができます。

置換: 置換反応は、分子に異なる官能基を導入することができます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります 。

科学研究の応用

3-ヒドロキシテルフェニリンは、幅広い科学研究の応用範囲を持っています。

化学: p-テルフェニル誘導体を研究するためのモデル化合物として使用されます。

生物学: この化合物は、パルミチン酸誘発性足細胞傷害に対する保護効果を示しており、腎臓学研究において貴重なものです.

類似化合物との比較

3-Hydroxyterphenyllin can be compared with other similar compounds, such as candidusin A. Both compounds are derived from Aspergillus candidus and exhibit protective effects against palmitic acid-induced podocyte injury . 3-Hydroxyterphenyllin is unique in its potent anticancer properties, particularly against ovarian carcinoma cells .

Similar Compounds

生物活性

3-Hydroxyterphenyllin (3-HT) is a natural fungal metabolite derived from Aspergillus candidus, recognized for its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of 3-HT, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

Overview of 3-Hydroxyterphenyllin

3-Hydroxyterphenyllin was first isolated in 1979 and has since been studied for its various biological effects. Its structure is characterized by three phenyl rings connected by a hydroxy group, which contributes to its bioactivity. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Anticancer Activity

Research indicates that 3-HT exhibits significant anticancer effects, particularly against ovarian cancer cell lines A2780/CP70 and OVCAR-3. Key findings from studies include:

- Cell Proliferation Inhibition : 3-HT suppresses the proliferation of ovarian cancer cells in a dose-dependent manner while displaying lower cytotoxicity towards normal ovarian epithelial cells (IOSE-364) .

- S Phase Arrest : Treatment with 3-HT induces S phase arrest, a crucial stage in the cell cycle where DNA replication occurs. This arrest is associated with DNA damage, mediated through the ATM/p53/Chk2 signaling pathway .

- Apoptosis Induction : The compound triggers apoptosis via both intrinsic and extrinsic pathways. This includes downregulation of anti-apoptotic proteins such as Bcl2 and Bcl-xL and activation of pro-apoptotic factors like Puma. The activation of caspases (cleaved caspase-3 and PARP1) further confirms the apoptotic effect .

Table: Effects of 3-Hydroxyterphenyllin on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Rate (%) | S Phase Arrest (%) |

|---|---|---|---|

| A2780/CP70 | 12 | 31.3 at 8 µM | Increased from 35.75 to 79.37 |

| OVCAR-3 | 12 | Significant | Increased from 35.75 to 73.28 |

| IOSE-364 | >16 | Minimal | Not significant |

Protective Effects Against Oxidative Stress

In addition to its anticancer properties, 3-HT has demonstrated protective effects against oxidative stress-induced damage. In studies involving podocytes subjected to palmitic acid (PA)-induced injury, co-treatment with 3-HT significantly reduced apoptosis rates from 33.27% to approximately 13% . This suggests that 3-HT may enhance cellular resilience against oxidative stress by scavenging reactive oxygen species (ROS) and modulating antioxidant pathways.

Case Studies and Research Findings

- Ovarian Cancer Study : A study published in International Journal of Oncology evaluated the effects of 3-HT on human ovarian carcinoma cells, demonstrating its ability to induce S phase arrest and apoptosis through specific molecular pathways .

- Podocyte Protection Study : Another study highlighted the protective role of 3-HT against PA-induced podocyte apoptosis, linking its antioxidative properties to improved cell survival under oxidative stress conditions .

特性

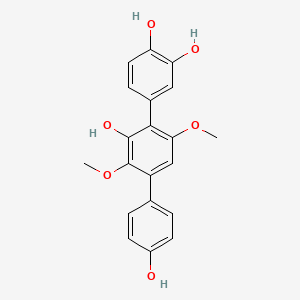

IUPAC Name |

4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-25-17-10-14(11-3-6-13(21)7-4-11)20(26-2)19(24)18(17)12-5-8-15(22)16(23)9-12/h3-10,21-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSPFNUVVOKJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216353 | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66163-76-6 | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66163-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066163766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYTERPHENYLLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEZ2NX1645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-Hydroxyterphenyllin and where is it found?

A1: 3-Hydroxyterphenyllin is a natural compound first isolated from the fungus Aspergillus candidus []. It belongs to a class of compounds known as p-terphenyls, which are relatively rare in fungi [].

Q2: What are the potential anticancer properties of 3-Hydroxyterphenyllin?

A2: Research suggests that 3-Hydroxyterphenyllin exhibits potent growth inhibitory effects against human ovarian cancer cell lines, specifically OVCAR-3 and A2780/CP70 [, ]. This effect appears to be mediated by inducing S phase arrest in the cell cycle [, ]. Further studies have shown that this compound can also induce apoptosis, programmed cell death, in these cell lines [].

Q3: How does 3-Hydroxyterphenyllin induce S phase arrest in ovarian cancer cells?

A3: Studies indicate that 3-Hydroxyterphenyllin disrupts the cell cycle progression by influencing the expression of key regulatory proteins. It has been observed to upregulate Cyclin B1 and Cdc25A expression while inhibiting the expression of Cdk4, Cyclin A2, and Cyclin E1 []. These changes in protein expression are associated with halting the cell cycle at the S phase, preventing further proliferation.

Q4: What other mechanisms contribute to the anticancer effects of 3-Hydroxyterphenyllin?

A5: Beyond cell cycle arrest, 3-Hydroxyterphenyllin has been shown to induce apoptosis in ovarian cancer cells. This effect appears to be linked to DNA damage, which subsequently activates the ATM/p53/Chk2 pathway, a key signaling cascade involved in cellular responses to DNA damage []. This activation leads to a cascade of events culminating in apoptosis.

Q5: Does 3-Hydroxyterphenyllin exhibit other biological activities?

A6: Yes, 3-Hydroxyterphenyllin and related compounds isolated from Aspergillus candidus have shown significant antioxidant properties in various experimental models [, ]. Notably, they demonstrated potent inhibition of lipid peroxidation, even surpassing the activity of alpha-tocopherol, a well-known antioxidant []. Additionally, they exhibit free radical scavenging activity, further supporting their antioxidant potential [].

Q6: What are the structural characteristics of 3-Hydroxyterphenyllin?

A7: The structure of 3-Hydroxyterphenyllin has been elucidated using various spectroscopic techniques, primarily 1H and 13C nuclear magnetic resonance (NMR) spectroscopy [, ]. These studies, along with comparisons to related compounds like Terphenyllin, have provided detailed insights into the arrangement of atoms and functional groups within the molecule. While the exact molecular formula and weight are not explicitly stated in the provided abstracts, this information can be deduced from its chemical structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。